11-Deoxyprostaglandin F2alpha
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Overview
Description
11-Deoxyprostaglandin F2alpha: is a synthetic analog of prostaglandin F2alpha, a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have hormone-like effects in the body. This compound is known for its potent agonistic activity, particularly in inducing smooth muscle contractions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Deoxyprostaglandin F2alpha typically involves multiple steps, starting from readily available dichloro-containing bicyclic ketones. The process is guided by biocatalytic retrosynthesis, which includes stereoselective oxidation and diastereoselective reduction . Key intermediates such as δ-lactone and γ-lactone are used to link the prostaglandin side chains .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of biocatalysts to ensure high stereoselectivity and yield. The overall yield ranges from 3.8% to 8.4% over 11-12 steps .
Chemical Reactions Analysis
Types of Reactions: 11-Deoxyprostaglandin F2alpha undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Baeyer–Villiger monooxygenase-catalyzed oxidation is used to introduce stereochemical configurations.
Reduction: Ketoreductase-catalyzed reduction of enones is employed to achieve diastereoselective reduction.
Substitution: Copper (II)-catalyzed regioselective p-phenylbenzoylation is used for the substitution of secondary alcohols.
Major Products: The major products formed from these reactions include various stereoisomers of prostaglandins, which are crucial for their biological activity .
Scientific Research Applications
11-Deoxyprostaglandin F2alpha has several scientific research applications:
Mechanism of Action
11-Deoxyprostaglandin F2alpha exerts its effects by binding to the prostaglandin F2alpha receptor. This binding stimulates luteolytic activity and the release of oxytocin, forming a positive feedback loop that facilitates the degradation of the corpus luteum . The compound’s action is dependent on the number of receptors on the target cell membrane .
Comparison with Similar Compounds
- Prostaglandin F2alpha
- Cloprostenol
- Bimatoprost
- Fluprostenol
- Travoprost
Comparison: 11-Deoxyprostaglandin F2alpha is unique due to its higher potency in inducing smooth muscle contractions compared to prostaglandin F2alpha . It is also more stable and has a longer half-life, making it more suitable for therapeutic applications .
Properties
IUPAC Name |
7-[2-hydroxy-5-(3-hydroxyoct-1-enyl)cyclopentyl]hept-5-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-19,21-22H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFLKMLJQWGIIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CCC(C1CC=CCCCC(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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